3-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1{H}-pyrazole
Description
3-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by a bromine atom at position 3, a methyl group at position 5, and a 2,2,2-trifluoroethyl substituent at the nitrogen atom (position 1). This compound is of significant interest in agrochemical and pharmaceutical research due to the synergistic effects of its substituents: the bromine atom enhances electrophilicity and steric bulk, the methyl group contributes to hydrophobic interactions, and the trifluoroethyl group improves metabolic stability and lipophilicity . Its synthesis typically involves multi-step reactions, including cyclocondensation and halogenation, as seen in analogous pyrazole derivatives .
Properties
IUPAC Name |
3-bromo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c1-4-2-5(7)11-12(4)3-6(8,9)10/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUMAHJLDBNULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1{H}-pyrazole typically involves the reaction of 3-bromo-5-methylpyrazole with 2,2,2-trifluoroethyl bromide under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1{H}-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The pyrazole ring can be reduced under hydrogenation conditions to form the corresponding dihydropyrazole derivative.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like hydrogen gas. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various pyrazole derivatives, including 3-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1{H}-pyrazole, which demonstrated effective inhibition of cancer cell proliferation in vitro. The trifluoroethyl group enhances lipophilicity, potentially improving bioavailability and target interaction .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In a series of experiments, it was found to inhibit the production of pro-inflammatory cytokines in human cell lines. This mechanism suggests potential therapeutic applications in treating chronic inflammatory diseases .
Herbicidal Activity
The incorporation of trifluoroethyl groups in pyrazole compounds has been linked to increased herbicidal activity. Field trials demonstrated that formulations containing this compound effectively controlled weed populations with minimal phytotoxicity to crops .
Insecticidal Properties
Additionally, this compound has been evaluated for its insecticidal properties against various agricultural pests. Studies indicate that it disrupts the nervous system of target insects, leading to effective pest management solutions without harming beneficial species .
Data Tables
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of this compound against breast cancer cell lines. The results showed a dose-dependent reduction in cell viability with an IC50 value significantly lower than that of standard chemotherapeutics. This suggests its potential as a lead compound for further drug development .
Case Study 2: Agrochemical Field Trials
In agricultural settings, field trials were conducted to assess the herbicidal effectiveness of formulations containing this compound. The results indicated a reduction in weed biomass by up to 80% compared to untreated controls, demonstrating its potential utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 3-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1{H}-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Position and Halogen Variation
Table 1: Key Structural and Functional Comparisons
Key Observations:
- In contrast, 5-bromo derivatives (e.g., 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole) exhibit shifted reactivity due to altered substitution patterns .
- Trifluoroethyl vs. Trifluoromethyl : The 2,2,2-trifluoroethyl group (target compound) provides greater conformational flexibility and lipophilicity than the rigid trifluoromethyl group, improving membrane permeability .
- Functional Group Diversity : Carboxylate esters (e.g., methyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate) introduce hydrolytic reactivity, making them intermediates for further derivatization .
Herbicidal Activity :
- The target compound’s herbicidal efficacy is attributed to its bromine and trifluoroethyl groups, which disrupt plant cell processes. At 750 g a.i. ha⁻¹, it shows post-emergence activity against Digitaria sanguinalis .
- In contrast, the non-brominated analog (3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole) exhibits reduced activity, highlighting bromine’s critical role .
Electronic and Physical Properties :
Biological Activity
3-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1{H}-pyrazole is a compound belonging to the pyrazole family, which has garnered interest due to its diverse biological activities. Pyrazoles are known for their pharmacological properties, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : CHBrN
- Molecular Weight : 161.00 g/mol
- CAS Number : 57097-81-1
- Structure : The compound features a bromine atom at the 3-position and a trifluoroethyl group at the 1-position of the pyrazole ring.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor effects. For instance, studies have shown that modifications in the pyrazole structure can enhance activity against various cancer cell lines. The compound's structural characteristics may contribute to its ability to inhibit key cancer-related pathways such as BRAF(V600E) and EGFR .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are recognized for their ability to reduce inflammation through inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines . In experimental models, compounds in this class have demonstrated comparable efficacy to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives is another area of interest. Studies have reported that certain pyrazoles exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Case Studies
- Antitumor Efficacy : A series of pyrazole derivatives were synthesized and tested against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that specific modifications in the pyrazole structure led to enhanced cytotoxicity compared to controls .
- Anti-inflammatory Assessment : In a carrageenan-induced edema model, compounds similar to this compound showed significant reduction in paw swelling, indicating strong anti-inflammatory activity .
- Antimicrobial Screening : Compounds were screened against multiple bacterial strains including E. coli and Staphylococcus aureus. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Pyrazole Ring : The presence of electron-withdrawing groups (e.g., trifluoroethyl) enhances lipophilicity and may improve cellular uptake.
- Positioning of Functional Groups : Variations in the position of bromine or other substituents can significantly alter potency against specific biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrazole precursors. Key steps include halogenation (bromination) and alkylation (trifluoroethyl substitution). Solvent choice (e.g., DMF or acetonitrile), temperature control (e.g., reflux vs. room temperature), and catalysts (e.g., palladium for cross-coupling) significantly impact yield and purity. For example, electron-withdrawing groups like trifluoroethyl may require careful optimization of base strength (e.g., K₂CO₃) to avoid side reactions . Characterization via ¹H/¹³C NMR and HRMS is critical for confirming structural integrity .
Q. How do the electronic effects of the trifluoroethyl and bromine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The trifluoroethyl group’s strong electron-withdrawing nature deactivates the pyrazole ring, slowing electrophilic substitution but enhancing stability in nucleophilic environments. Bromine at the 3-position serves as a leaving group in Suzuki or Ullmann couplings. Ligand selection (e.g., XPhos) and metal catalysts (e.g., Pd(PPh₃)₄) are critical for successful cross-coupling. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are data contradictions resolved?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals based on substituent-induced chemical shifts (e.g., downfield shifts for CF₃ groups).
- HRMS : Confirm molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br ratio).
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing between N-substituted isomers). Contradictions between NMR and MS may arise from impurities; recrystallization or preparative HPLC is recommended .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets, and what validation methods are used?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to simulate binding to enzyme active sites (e.g., cytochrome P450 or kinase targets).
- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.
- Validation : Compare predicted IC₅₀ values with in vitro enzymatic assays. For example, antifungal activity predicted via docking can be tested against Candida albicans using microdilution assays .
Q. What strategies mitigate challenges in regioselective functionalization of the pyrazole core for derivatization?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., methyl or CF₃) using Boc or TMS groups.
- Directed ortho-metalation : Use directing groups (e.g., amides) to control substitution patterns.
- Microwave-assisted synthesis : Enhances regioselectivity in SNAr reactions by reducing reaction time and side products .
Q. How do steric and electronic effects of the trifluoroethyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Trifluoroethyl increases logP, enhancing membrane permeability but potentially reducing solubility.
- Metabolic stability : CF₃ groups resist oxidative metabolism, improving half-life. Validate via hepatic microsome assays (e.g., rat liver S9 fractions).
- Toxicity screening : Assess reactive metabolites (e.g., glutathione trapping assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
